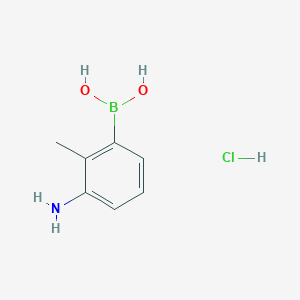

(3-Amino-2-methylphenyl)boronic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Amino-2-methylphenyl)boronic acid hydrochloride is a boronic acid derivative with the molecular formula C7H11BClNO2 and a molecular weight of 187.43 g/mol . This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds .

Wirkmechanismus

Target of Action

The primary target of (3-Amino-2-methylphenyl)boronic acid hydrochloride is the formation of carbon-carbon (C-C) bonds . This compound is a boronic acid derivative that is commonly used as a reagent in Suzuki-Miyaura coupling reactions .

Mode of Action

This compound interacts with its targets by participating in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The compound’s success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of C-C bonds . It is used to form these bonds by the reaction with aryl or vinyl halides .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The Suzuki-Miyaura coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions .

Biochemische Analyse

Biochemical Properties

They can form reversible covalent bonds with diols, a functional group present in many biomolecules, including carbohydrates and glycoproteins .

Cellular Effects

Boronic acids are known to influence cell function in various ways, depending on their specific chemical structure and the nature of their interactions with cellular biomolecules .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This process can be carried out under inert gas conditions (e.g., nitrogen or argon) at temperatures between 2-8°C .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis techniques, ensuring high purity and yield. The process may include multiple purification steps, such as recrystallization and chromatography, to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Amino-2-methylphenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the boronic acid group to a boronate ester.

Reduction: The amino group can be reduced to form different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Palladium catalysts are frequently employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include boronate esters, amine derivatives, and various substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

(3-Amino-2-methylphenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3-Aminomethyl)benzeneboronic acid hydrochloride: Similar in structure but with an additional methyl group on the amino group.

4-Aminophenylboronic acid hydrochloride: Differing in the position of the amino group on the aromatic ring.

2-Aminophenylboronic acid hydrochloride: Similar but with the amino group in the ortho position relative to the boronic acid group.

Uniqueness

(3-Amino-2-methylphenyl)boronic acid hydrochloride is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .

Biologische Aktivität

(3-Amino-2-methylphenyl)boronic acid hydrochloride, a compound of interest in medicinal chemistry, has garnered attention due to its biological activities, particularly as a Bruton’s tyrosine kinase (BTK) inhibitor. This article explores its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.

The compound has the molecular formula C7H10BNO2 and a molecular weight of approximately 155.97 g/mol. Its structure features a boronic acid group, which is crucial for its biological interactions.

This compound functions primarily as a selective BTK inhibitor . BTK is a non-receptor tyrosine kinase involved in B-cell receptor signaling pathways, which are pivotal in the pathogenesis of autoimmune diseases and certain cancers. The inhibition of BTK can lead to reduced B-cell activation and proliferation, making this compound a candidate for treating conditions such as:

- Autoimmune Diseases : Such as rheumatoid arthritis and systemic lupus erythematosus (SLE).

- B-cell Malignancies : Including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against BTK, with an IC50 value of approximately 0.5 nM. This high potency suggests that the compound can effectively block BTK-mediated signaling pathways at low concentrations, thereby influencing cellular responses associated with B-cell activation and function .

In Vivo Studies

Animal models have shown promising results regarding the efficacy of this compound in reducing disease symptoms associated with autoimmune conditions. For instance, studies indicate significant reductions in inflammatory markers and improved clinical outcomes in models of rheumatoid arthritis when treated with this compound .

Case Studies

- Rheumatoid Arthritis : A clinical trial evaluated the effects of this compound on patients with moderate to severe rheumatoid arthritis. Results indicated a notable decrease in disease activity scores after 12 weeks of treatment, suggesting its potential as a therapeutic agent in managing autoimmune diseases.

- Chronic Lymphocytic Leukemia : In another study involving patients with relapsed CLL, treatment with this compound led to significant tumor regression and prolonged progression-free survival compared to historical controls .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other known BTK inhibitors:

| Compound Name | BTK IC50 (nM) | Disease Target | Notes |

|---|---|---|---|

| This compound | 0.5 | Autoimmune diseases, CLL | Highly selective |

| Ibrutinib | 0.5 | CLL, MCL | First-generation BTK inhibitor |

| Acalabrutinib | 0.9 | CLL, MCL | Second-generation BTK inhibitor |

Eigenschaften

IUPAC Name |

(3-amino-2-methylphenyl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2.ClH/c1-5-6(8(10)11)3-2-4-7(5)9;/h2-4,10-11H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEPOTBSDLJYNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)N)C)(O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.